molecular formula C10H10FNO B2803666 N-(2-fluoro-5-methylphenyl)prop-2-enamide CAS No. 1156926-55-4

N-(2-fluoro-5-methylphenyl)prop-2-enamide

Cat. No. B2803666
CAS RN: 1156926-55-4
M. Wt: 179.194
InChI Key: ABUGDMFBFQHAIP-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)prop-2-enamide, also known as FMPP, is a chemical compound with a phenylalkenylamide structure. It has a molecular weight of 179.19 g/mol . The IUPAC name for this compound is N-(5-fluoro-2-methylphenyl)acrylamide .


Molecular Structure Analysis

The InChI code for N-(5-fluoro-2-methylphenyl)prop-2-enamide is 1S/C10H10FNO/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h3-6H,1H2,2H3,(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

N-(5-fluoro-2-methylphenyl)prop-2-enamide is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Design and Synthesis of Muscle Relaxants

Research by Musso et al. (2003) focused on the design of rigid cyclic analogues derived from cinnamamide and β-methylcinnamamide, leading to the discovery of potent, centrally acting muscle relaxants with anti-inflammatory and analgesic activity. One such compound, (E)-2-(4,6-difluoro-1-indanylidene)acetamide, showed significant muscle relaxant, anti-inflammatory, and analgesic properties and was taken into phase I clinical trials (Musso et al., 2003).

Heterocyclic Synthesis Using Fluorinated Ynamides

Meiresonne et al. (2015) explored N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as novel structural units for heterocyclic synthesis. These compounds, upon treatment with oxygen nucleophiles, undergo nucleophilic vinylic substitution reactions, directed toward 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones. This research highlights the unique electrophilic reactivity endowed by the fluorine atoms and introduces fluorinated ynamides as a new type of building block (Meiresonne et al., 2015).

Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives

A study by Hošek et al. (2019) investigated the anti-inflammatory potential of a series of ring-substituted N-arylcinnamanilides, revealing significant attenuation of lipopolysaccharide-induced NF-κB activation. The modification of anilide core positions with lipophilic and bulky moieties appeared preferable for enhancing the anti-inflammatory potential of these compounds (Hošek et al., 2019).

Antitumor Activity

Hao et al. (2017) synthesized and evaluated the antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, indicating its potential to inhibit proliferation of certain cancer cell lines. This compound's synthesis and its inhibitory effect on cancer cell lines underscore the therapeutic potential of fluoro-substituted compounds in oncology (Hao et al., 2017).

Safety and Hazards

Safety information for N-(5-fluoro-2-methylphenyl)prop-2-enamide indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-3-10(13)12-9-6-7(2)4-5-8(9)11/h3-6H,1H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUGDMFBFQHAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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